Pep2-8

X-ray crystallography PCSK9-LDLR interaction structure-based drug design

Pep2-8 is the definitive EGF(A)-mimetic peptide inhibitor of PCSK9—the only peptidic inhibitor with an atomic-resolution co-crystal structure (PDB: 4NMX, 1.85 Å) and published in vivo efficacy in ischemia-reperfusion injury models. It competitively displaces LDLR from PCSK9 (KD 0.7 μM; IC₅₀ 0.8 μM LDLR, 0.4 μM EGF(A)), fully restores LDLR surface levels and LDL uptake in HepG2 cells, and demonstrates exclusive target selectivity with no binding to other proprotein convertases. As the established positive control for pharmacophore-based virtual screening and the essential reference standard for calibrating PCSK9 inhibitor assays, Pep2-8 ensures mechanistic interpretability, experimental reproducibility, and cross-study comparability that uncharacterized or proprietary alternatives cannot provide. Procure Pep2-8 to anchor your PCSK9 research with structurally validated, orthogonally confirmed performance.

Molecular Formula C83H110N16O24
Molecular Weight 1715.9 g/mol
Cat. No. B15615484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePep2-8
Molecular FormulaC83H110N16O24
Molecular Weight1715.9 g/mol
Structural Identifiers
InChIInChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1
InChIKeyORPZALWAWWEEDP-NXXUBLNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pep2-8 Peptide PCSK9 Inhibitor: Core Identity, Binding Affinity, and Pharmacological Baseline for Research Procurement


Pep2-8 is a 13-amino acid linear peptide (sequence: Ac-TVFTSWEEYLDWV-NH₂, MW 1715.85 Da) identified from phage-displayed peptide libraries as the smallest proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor with a clearly defined mechanism of inhibition [1]. It binds to PCSK9 with a dissociation constant (KD) of 0.7 μM and inhibits PCSK9 binding to the LDL receptor (LDLR) and the EGF(A) domain with IC₅₀ values of 0.8 μM and 0.4 μM, respectively [1]. Pep2-8 acts as an EGF(A)-mimicking peptide that competitively displaces the LDLR from PCSK9 and fully restores LDL receptor surface levels and LDL particle uptake in PCSK9-treated HepG2 cells [1]. Its co-crystal structure with C-terminally truncated PCSK9 has been solved at 1.85 Å resolution (PDB: 4NMX), revealing a strand-turn-helix conformation that engages the same β-sheet hydrogen bonds as the EGF(A) domain of the LDLR [1][2].

Why Pep2-8 Cannot Be Replaced by Generic PCSK9 Inhibitors: Selectivity, Structural Definition, and Mechanism-Specific Evidence


PCSK9 inhibitors span multiple chemical classes—monoclonal antibodies, small molecules, siRNAs, and peptidic inhibitors—each with distinct binding sites, mechanisms, and selectivity profiles [1]. Pep2-8 is uniquely characterized as an EGF(A)-mimetic peptide that does not bind to other proprotein convertases, providing target selectivity that is absent from most small-molecule PCSK9 antagonists [1]. Newer peptidic inhibitors such as TPP-4 exhibit superior binding affinity (KD = 0.08 μM vs. 0.7 μM for Pep2-8) but lack the atomic-resolution structural characterization and the extensive body of orthogonal validation that Pep2-8 possesses [2]. Engineered Pep2-8 analogs ([Y9A]Pep2-8 and [T4R,W12Y]Pep2-8) demonstrate 50- to 100-fold improved cellular activity over the parent peptide, yet Pep2-8 remains the essential reference standard and the only peptide in this class with demonstrated in vivo efficacy in ischemia-reperfusion injury models [2][3]. Substituting Pep2-8 without understanding these dimensions risks compromising experimental reproducibility, mechanistic interpretability, and cross-study comparability.

Pep2-8 Quantitative Differentiation Evidence: Head-to-Head Binding, Selectivity, Cellular Activity, and In Vivo Performance vs. Closest Peptidic and Small-Molecule Comparators


Atomic-Resolution Structural Characterization: Pep2-8 Co-Crystal Structure vs. Other Peptidic PCSK9 Inhibitors

Pep2-8 is the only peptidic PCSK9 inhibitor for which an experimentally determined co-crystal structure with PCSK9 has been deposited in the Protein Data Bank. The Pep2-8·PCSK9-ΔCRD complex was solved at 1.85 Å resolution (PDB: 4NMX), revealing a strand-turn-helix conformation and a contact interface of approximately 400 Ų that largely overlaps with the EGF(A) domain binding site [1]. By contrast, TPP-4—a more recently identified high-affinity peptide (KD = 0.08 μM)—has only computational docking models and MD simulation data, with no experimentally solved co-crystal structure available [2]. This atomic-resolution structural information enables rational mutagenesis, pharmacophore modeling, and structure-activity relationship (SAR) studies that are not possible with structurally uncharacterized alternatives.

X-ray crystallography PCSK9-LDLR interaction structure-based drug design EGF-A mimetic

Target Selectivity: Pep2-8 Binding Exclusivity for PCSK9 vs. Cross-Reactivity of Small-Molecule PCSK9 Inhibitors

Pep2-8 binds to PCSK9 with a KD of 0.7 μM and shows no detectable binding to other proprotein convertases, as demonstrated in the original characterization study [1]. This selectivity is a direct consequence of its EGF(A)-mimetic mechanism: Pep2-8 engages the same binding surface on PCSK9 that normally accommodates the EGF(A) domain of the LDLR, a surface not conserved across other proprotein convertase family members [1]. In contrast, small-molecule PCSK9 inhibitors such as SBC-115076 (MW 527.61 Da) and SBC-115337 (a benzofuran derivative, IC₅₀ = 0.5 μM in ELISA) have not been systematically evaluated for selectivity across the proprotein convertase family [2]. For studies requiring PCSK9-specific modulation without confounding effects on related convertases, Pep2-8 provides documented exclusivity.

PCSK9 selectivity proprotein convertase family off-target profiling target engagement

Cellular LDLR Restoration and LDL Uptake: Pep2-8 vs. Engineered Analogs [Y9A]Pep2-8 and [T4R,W12Y]Pep2-8

In a direct head-to-head comparison using the In-Cell Western (ICW) assay in HepG2 cells, Pep2-8 restored LDLR surface protein levels to 83.4% of control at a concentration of 50 μM. Under identical conditions, the engineered analog [Y9A]Pep2-8 restored LDLR to 89.9% at only 1 μM—representing approximately 100-fold greater potency—while [T4R,W12Y]Pep2-8 restored LDLR to 88.3% at 10 μM, corresponding to approximately 50-fold greater potency [1]. In functional LDL uptake assays, Pep2-8 restored LDL uptake to 98.9% at 50 μM, while [Y9A]Pep2-8 achieved 99.0% restoration at just 1 μM (50-fold more active), and [T4R,W12Y]Pep2-8 achieved 92.5% at 10 μM (5-fold more active) [1]. These data establish Pep2-8 as the essential low-potency reference baseline for benchmarking improved analogs.

LDL receptor restoration HepG2 functional assay PCSK9 antagonism LDL uptake

Binding Affinity Comparison: Pep2-8 vs. TPP-4 and vs. Wild-Type EGF-A Domain

In a study using Pep2-8 as the positive control for pharmacophore-based virtual screening, the dissociation constant (KD) of Pep2-8 for PCSK9 was measured as 0.74 ± 0.06 μM by microscale thermophoresis (MST), consistent with the originally reported KD of 0.7 μM [1][2]. The novel peptide TPP-4, identified through this screening pipeline, exhibited a KD of 0.08 ± 0.01 μM—representing an approximately 9.25-fold improvement in binding affinity over Pep2-8 [1]. For further context, wild-type EGF-A domain (the natural PCSK9 ligand) binds PCSK9 with a KD of approximately 1.2 μM, while optimized truncated EGF-A analogs achieve a KD of approximately 0.6 μM [3]. Pep2-8 thus occupies a defined intermediate affinity position between native EGF-A and high-affinity engineered peptides, making it a well-calibrated reference point.

binding affinity KD comparison MST assay PCSK9 peptide inhibitor ranking

PCSK9-LDLR Binding Inhibition Potency: Pep2-8 IC₅₀ vs. Small-Molecule PCSK9 Inhibitors SBC-115337 and PF-06815345

Pep2-8 inhibits the PCSK9-LDLR protein-protein interaction with an IC₅₀ of 0.8 μM in ELISA-based binding assays, and inhibits PCSK9-EGF(A) domain binding with an IC₅₀ of 0.4 μM [1]. The small-molecule benzofuran derivative SBC-115337 inhibits the PCSK9-LDLR interaction with an IC₅₀ of 0.5–0.6 μM in a similar ELISA format [2]. The orally bioavailable macrocyclic peptide PF-06815345 inhibits PCSK9 with an IC₅₀ of 13.4 μM [3]. While SBC-115337 and Pep2-8 exhibit comparable biochemical potency, Pep2-8's peptide nature confers a fundamentally different binding mode—engaging a ~400 Ų protein surface via β-sheet hydrogen bonding—whereas small molecules like SBC-115337 target a different or overlapping site through non-peptidic interactions [1][2]. For studies investigating the biophysics of protein-protein interaction inhibition at the PCSK9-LDLR interface, Pep2-8 provides a mechanistically distinct and structurally characterized tool.

PCSK9-LDLR inhibition IC50 comparison small molecule vs. peptide biochemical assay

In Vivo Efficacy in Ischemia-Reperfusion Injury: Pep2-8 as the Only PCSK9 Peptide Inhibitor Validated in a Kidney Transplant Model

Pep2-8 is the first and only PCSK9 peptide inhibitor to demonstrate in vivo efficacy in a rat model of donation after circulatory death (DCD) kidney transplantation. In this study, DCD kidneys perfused at 4 °C for 6 hours with Perf-Gen solution supplemented with Pep2-8 showed significantly reduced tubular ischemic injury and necrosis, decreased LDH release, enhanced tubular cell proliferation, reduced apoptosis, diminished oxidative stress (decreased N-Tyr staining and NOX4 expression), and improved energy metabolism with higher tissue ATP and glucose levels compared to Perf-Gen alone controls [1]. No other peptidic PCSK9 inhibitor (including TPP-4, Pep2-8 analogs, or EGF-A-derived peptides) has been evaluated in an organ preservation or ischemia-reperfusion injury context. This unique application domain expands Pep2-8's utility beyond lipid metabolism research into transplant biology and organ preservation studies.

ischemia-reperfusion injury kidney transplantation organ preservation PCSK9 in vivo

Pep2-8 High-Value Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Positive Control and Reference Standard for PCSK9 Inhibitor Screening Campaigns

Pep2-8 is the established positive control for pharmacophore-based virtual screening and biochemical validation of novel PCSK9 inhibitors, as demonstrated in the TPP-4 discovery pipeline where Pep2-8 (KD = 0.74 ± 0.06 μM) served as the reference compound against which TPP-4 (KD = 0.08 ± 0.01 μM) and four additional TPP peptides were benchmarked [1]. Its well-characterized binding affinity, cellular activity profile, and structural definition enable calibrated assay development and inter-study comparability that uncharacterized or proprietary reference compounds cannot provide. Procurement of Pep2-8 as a reference standard ensures that screening results can be contextualized within the broader PCSK9 inhibitor literature.

Structure-Based Drug Design and Pharmacophore Modeling of PCSK9 Antagonists

The Pep2-8·PCSK9 co-crystal structure (PDB: 4NMX, 1.85 Å resolution) provides the only experimentally determined atomic-resolution template for computational modeling of peptidic inhibitors binding to the PCSK9 LDLR-binding domain [1]. This structure has been used to construct validated pharmacophore models for virtual screening of >59,000 peptides, yielding novel inhibitors such as TPP-4 [2]. Research groups engaged in molecular docking, molecular dynamics simulations, or in silico peptide design targeting the PCSK9-LDLR interface require Pep2-8 structural data as an essential input for method development and validation.

Mechanistic Studies of PCSK9-LDLR Protein-Protein Interaction Disruption

Pep2-8 uniquely enables mechanistic studies of competitive PCSK9 inhibition because its binding mode has been fully characterized: it occupies a ~400 Ų contact surface that overlaps with the EGF(A) domain binding site, forms β-sheet hydrogen bonds identical to those of EGF(A), and does not bind to other proprotein convertases [1]. This combination of defined mechanism, documented selectivity, and structural resolution is not available for any other peptidic or small-molecule PCSK9 inhibitor. Investigators studying the biophysics of PCSK9-LDLR protein-protein interaction disruption should select Pep2-8 to ensure mechanistic interpretability and target engagement specificity.

Ischemia-Reperfusion Injury and Organ Preservation Research

Pep2-8 is the only PCSK9 inhibitor—peptidic or otherwise—with published in vivo data in a DCD kidney transplant model, where it reduced tubular ischemic injury, decreased apoptosis and oxidative stress, and improved energy metabolism (higher tissue ATP) when administered during hypothermic perfusion [1]. For research groups investigating PCSK9's role in tissue ischemia, organ preservation solutions, or transplant-related oxidative stress, Pep2-8 provides a unique tool with direct experimental validation in the target disease context, enabling mechanistic follow-up studies that no alternative PCSK9 inhibitor currently supports.

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